molecular formula C14H19NO2S B13965263 Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate

Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate

Cat. No.: B13965263
M. Wt: 265.37 g/mol
InChI Key: SWQNQRPFASJIOP-UHFFFAOYSA-N
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Description

Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a mercapto group, and a carboxylate ester linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The mercapto group can be introduced through a nucleophilic substitution reaction using thiol reagents. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate can undergo oxidation reactions to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to yield the corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or mercapto groups, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interaction of small molecules with biological targets.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Benzyl 4-methylenepiperidine-1-carboxylate
  • 1-Benzyl-4-(benzylamino)-4-piperidinecarboxamide

Uniqueness: Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

benzyl 4-methyl-4-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C14H19NO2S/c1-14(18)7-9-15(10-8-14)13(16)17-11-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3

InChI Key

SWQNQRPFASJIOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)S

Origin of Product

United States

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